molecular formula C10H10BrN3OS2 B14909248 5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine

5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14909248
M. Wt: 332.2 g/mol
InChI Key: FZSQAOHADYIBBJ-UHFFFAOYSA-N
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Description

5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with thiourea in the presence of a base to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In cancer research, it may inhibit enzymes involved in cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenoxy)methyl)-1,3,4-thiadiazole
  • 5-((2-(4-Chlorophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine
  • 5-((2-(4-Methylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine

Uniqueness

5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the presence of the bromophenoxy group, which imparts specific chemical and biological properties. The bromine atom can participate in various reactions, making the compound versatile for further functionalization. Additionally, the thiadiazole ring system is known for its stability and bioactivity, contributing to the compound’s potential in various applications.

Properties

Molecular Formula

C10H10BrN3OS2

Molecular Weight

332.2 g/mol

IUPAC Name

5-[2-(4-bromophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10BrN3OS2/c11-7-1-3-8(4-2-7)15-5-6-16-10-14-13-9(12)17-10/h1-4H,5-6H2,(H2,12,13)

InChI Key

FZSQAOHADYIBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCSC2=NN=C(S2)N)Br

Origin of Product

United States

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